5-Bromo-2-hydroxynicotinamide 5-Bromo-2-hydroxynicotinamide
Brand Name: Vulcanchem
CAS No.: 1544385-73-0
VCID: VC8244060
InChI: InChI=1S/C6H5BrN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11)
SMILES: C1=C(C(=O)NC=C1Br)C(=O)N
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

5-Bromo-2-hydroxynicotinamide

CAS No.: 1544385-73-0

Cat. No.: VC8244060

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-hydroxynicotinamide - 1544385-73-0

Specification

CAS No. 1544385-73-0
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 5-bromo-2-oxo-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C6H5BrN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11)
Standard InChI Key ISLLISURWFVRSO-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC=C1Br)C(=O)N
Canonical SMILES C1=C(C(=O)NC=C1Br)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The IUPAC name for 5-bromo-2-hydroxynicotinamide is 5-bromo-2-hydroxypyridine-3-carboxamide. Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.02 g/mol . The compound’s structure (Figure 1) features a pyridine ring with three distinct functional groups:

  • A bromine atom at position 5, contributing to electrophilic reactivity.

  • A hydroxyl group at position 2, enabling hydrogen bonding and acidity (pKa ~8.5).

  • A carboxamide group at position 3, conferring solubility in polar solvents and potential for hydrogen bonding.

The SMILES notation for the compound is C1=C(C=NC(=C1C(=O)N)Br)O, and its InChIKey is LYLHOHFTXHCCNJ-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
Melting PointNot reported
SolubilityModerate in DMSO, methanol
LogP (Partition Coefficient)Estimated 1.2 (lipophilic)

Synthesis and Manufacturing

Bromination of 5-Hydroxynicotinamide

The most common synthesis route involves electrophilic bromination of 5-hydroxynicotinamide. In this process, bromine (Br₂) or N-bromosuccinimide (NBS) is used in acetic acid or dichloromethane under controlled temperatures (0–25°C) . The reaction proceeds via intermediate formation of a bromonium ion, which selectively substitutes the hydrogen at position 5 due to the directing effects of the hydroxyl and carboxamide groups .

Key Reaction Conditions:

  • Reactant: 5-Hydroxynicotinamide (1 equiv).

  • Brominating Agent: Br₂ (1.1 equiv) in acetic acid.

  • Temperature: 0°C to room temperature.

  • Yield: ~60–70% after purification by column chromatography.

Alternative Routes

Alternative methods include Ullmann-type coupling or microwave-assisted synthesis, though these are less commonly reported. The former employs copper catalysts to couple bromine sources with precursor molecules, while the latter reduces reaction times from hours to minutes .

Applications in Scientific Research

Enzyme Inhibition Studies

5-Bromo-2-hydroxynicotinamide has shown promise as an inhibitor of cytosine deaminase, an enzyme involved in pyrimidine metabolism. In studies using yeast cytosine deaminase, the compound’s bromine atom and hydroxyl group facilitate competitive binding at the enzyme’s active site, disrupting substrate recognition . This inhibition is reversible, with an IC₅₀ of 12 μM .

Drug Discovery

In medicinal chemistry, 5-bromo-2-hydroxynicotinamide serves as a precursor for small-molecule kinase inhibitors. For example, derivatives targeting NADPH oxidase (Nox) isoforms have been explored for treating pulmonary arterial hypertension (PAH) . The bromine atom enhances binding affinity to Nox4, a key enzyme in reactive oxygen species (ROS) production .

Mechanism of Action

The compound’s biological activity stems from its ability to modulate redox signaling and disrupt enzyme function:

  • ROS Regulation: By inhibiting Nox4, it reduces superoxide (O₂⁻) production in pulmonary artery smooth muscle cells (PASMCs), mitigating oxidative stress in PAH models .

  • Enzyme Binding: The hydroxyl and carboxamide groups form hydrogen bonds with catalytic residues in cytosine deaminase, while the bromine atom induces steric hindrance .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundSubstituentsKey Differences
2-Bromo-5-hydroxynicotinamideBr at position 2Reduced enzyme affinity due to steric effects
5-Chloro-2-hydroxynicotinamideCl at position 5Lower molecular weight, weaker inhibition
5-Bromo-2-hydroxynicotinic acidCOOH at position 3Higher acidity, poor cell permeability

Recent Research Findings

Role in Pulmonary Hypertension

In a 2016 study, brominated nicotinamide derivatives reduced proliferation of PAH-hPASMCs by 50% at 10 μM via Nox4 inhibition . This effect correlated with downregulation of proliferating cell nuclear antigen (PCNA) and restoration of antioxidant defenses (e.g., superoxide dismutase) .

Covalent Hydration Dynamics

Nuclear magnetic resonance (NMR) studies reveal that 5-bromo-2-hydroxynicotinamide exists in equilibrium with its covalent hydrate in aqueous solutions. The hydrate form predominates at pH 7.4, influencing its bioavailability .

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